molecular formula C12H14N4O B14154843 2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol CAS No. 732248-42-9

2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol

Cat. No.: B14154843
CAS No.: 732248-42-9
M. Wt: 230.27 g/mol
InChI Key: FXWCABMJCVXJPX-UHFFFAOYSA-N
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Description

2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol is a compound that features a phenolic structure with an allyl group and a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol typically involves the formation of the triazole ring followed by its attachment to the phenolic structure. One common method involves the use of 3-amino-1,2,4-triazole as a starting material. The synthetic route may include steps such as N-alkylation, C-alkylation, and N-hydroxylation .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the phenolic group would yield quinones, while substitution reactions involving the allyl group could lead to various substituted derivatives .

Scientific Research Applications

2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol is unique due to the combination of its phenolic, allyl, and triazole functionalities. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

CAS No.

732248-42-9

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

2-prop-2-enyl-6-[(1,2,4-triazol-4-ylamino)methyl]phenol

InChI

InChI=1S/C12H14N4O/c1-2-4-10-5-3-6-11(12(10)17)7-15-16-8-13-14-9-16/h2-3,5-6,8-9,15,17H,1,4,7H2

InChI Key

FXWCABMJCVXJPX-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=CC=C1)CNN2C=NN=C2)O

solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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